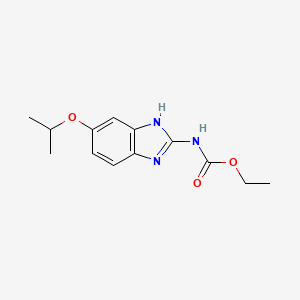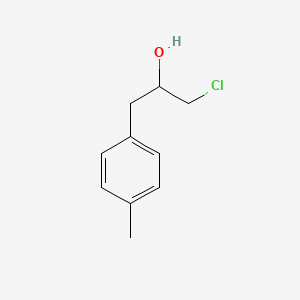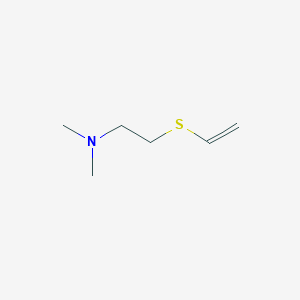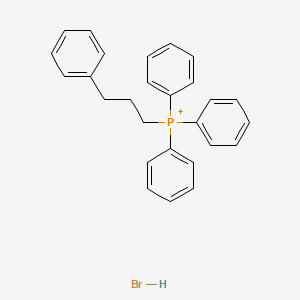
n,n'-Bis(2-nitrophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(2-nitrophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of two nitrophenyl groups attached to an ethane-1,2-diamine backbone. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-nitrophenyl)ethane-1,2-diamine typically involves the reaction of 2-nitroaniline with ethylenediamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of N,N’-Bis(2-nitrophenyl)ethane-1,2-diamine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(2-nitrophenyl)ethane-1,2-diamine undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: N,N’-Bis(2-aminophenyl)ethane-1,2-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Scientific Research Applications
Chemistry: N,N’-Bis(2-nitrophenyl)ethane-1,2-diamine is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes have applications in catalysis and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are tested for their ability to interact with biological targets and inhibit the growth of pathogens or cancer cells.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its derivatives are evaluated for their efficacy in treating various diseases, including infections and cancer.
Industry: In the industrial sector, N,N’-Bis(2-nitrophenyl)ethane-1,2-diamine is used in the synthesis of dyes, pigments, and polymers. Its unique chemical properties make it a valuable intermediate in the production of high-performance materials.
Mechanism of Action
The mechanism of action of N,N’-Bis(2-nitrophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of enzymes by binding to their active sites or modulate receptor functions by interacting with their binding domains. These interactions lead to changes in cellular processes, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
N,N’-Bis(2-aminophenyl)ethane-1,2-diamine: A reduced form of the compound with amino groups instead of nitro groups.
N,N’-Bis(2-pyridylmethyl)ethane-1,2-diamine: A similar compound with pyridyl groups instead of nitrophenyl groups.
N,N’-Bis(2,6-diisopropylphenyl)ethane-1,2-diamine: A derivative with bulky isopropyl groups.
Uniqueness: N,N’-Bis(2-nitrophenyl)ethane-1,2-diamine is unique due to the presence of nitro groups, which impart distinct chemical reactivity and biological activity. The nitro groups can undergo various transformations, making the compound versatile for different applications. Additionally, the compound’s ability to form stable complexes with metal ions sets it apart from other similar compounds.
Properties
CAS No. |
5431-37-8 |
|---|---|
Molecular Formula |
C14H14N4O4 |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
N,N'-bis(2-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14N4O4/c19-17(20)13-7-3-1-5-11(13)15-9-10-16-12-6-2-4-8-14(12)18(21)22/h1-8,15-16H,9-10H2 |
InChI Key |
KHMCOMFGTSIZPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCCNC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11958135.png)



![2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate](/img/structure/B11958169.png)
